molecular formula C15H20O3 B12542524 (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-76-0

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one

Cat. No.: B12542524
CAS No.: 652986-76-0
M. Wt: 248.32 g/mol
InChI Key: OXEJQHWJNKAHPE-HUUCEWRRSA-N
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Description

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one (CAS: 652986-76-0) is a chiral cyclohexanone derivative with a hydroxy-phenylpropoxy substituent. Its molecular formula is C₁₅H₂₀O₃, and it has a molecular weight of 248.3175 g/mol . The compound features one hydrogen bond donor (hydroxyl group) and three hydrogen bond acceptors (two ether oxygens and one ketone oxygen). Its stereochemistry is defined by the (3R,1R) configuration, which may influence its biological activity and synthetic utility. The InChIKey OXEJQHWJNKAHPE-HUUCEWRRSA-N confirms its unique structural identity .

Properties

CAS No.

652986-76-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3R)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15-/m1/s1

InChI Key

OXEJQHWJNKAHPE-HUUCEWRRSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropan-1-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The ®-3-hydroxy-1-phenylpropan-1-ol is reacted with cyclohexanone in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.

    Reduction: Formation of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aromatic vs. Aliphatic Groups

Aromatic Substituents
  • 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one (): This compound combines a dimethylamino-phenyl group and a naphthoyl moiety. The aromatic and electron-rich groups may enhance binding to receptors like cannabinoid or serotonin targets, contrasting with the simpler phenylpropoxy group in the target compound .
Aliphatic Substituents
  • The absence of aromaticity reduces lipophilicity (logP likely lower than the target compound) and may limit membrane permeability .

Stereochemical Variations

  • (3R)-3-[(1S)-3-Hydroxy-1-methylpropoxy]cyclohexan-1-one (CAS: 652986-75-9, ):
    Differs in the stereochemistry of the propoxy chain ((1S) vs. (1R)). This inversion could alter diastereomeric interactions, affecting solubility or receptor selectivity .

Functional Group Modifications

  • (3R)-3-[(1R)-1-Nitroethyl]cyclohexan-1-one (CAS: 804531-63-3, ): Replaces the hydroxy-phenylpropoxy group with a nitroethyl moiety. The nitro group is electron-withdrawing, reducing hydrogen-bonding capacity (0 H-bond donors vs. 1 in the target compound) and increasing polarity .
  • This contrasts with the hydroxy-phenylpropoxy group’s dual functionality (H-bond donor and aromaticity) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituent
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one 652986-76-0 C₁₅H₂₀O₃ 248.3175 1 3 Phenylpropoxy
(3R)-3-[(1R)-1-Nitroethyl]cyclohexan-1-one 804531-63-3 C₈H₁₃NO₃ 171.1937 0 3 Nitroethyl
(3R)-3-[(1S)-3-Hydroxy-1-methylpropoxy]cyclohexan-1-one 652986-75-9 C₁₀H₁₈O₃ 186.25 (calc.) 1 3 Methylpropoxy
(3R)-3-(Trifluoromethyl)cyclohexan-1-one 2380485-28-7 C₇H₉F₃O 166.14 0 1 Trifluoromethyl
3-(3-Hydroxypentan-3-yl)cyclohexan-1-one Not specified C₁₁H₂₀O₂ 184.28 (calc.) 1 2 Hydroxypentyl

Key Research Findings

Aromatic vs. Aliphatic Substituents : The hydroxy-phenylpropoxy group in the target compound provides balanced lipophilicity and H-bonding capacity, making it suitable for CNS-targeting applications . In contrast, aliphatic analogs like 3-(3-hydroxypentan-3-yl)cyclohexan-1-one may lack sufficient membrane permeability for such roles .

Stereochemical Impact : The (1R) configuration in the target compound likely optimizes spatial orientation for receptor binding compared to its (1S)-methylpropoxy analog .

Electron-Withdrawing Groups: Nitro and trifluoromethyl substituents () reduce H-bond donor capacity but improve metabolic stability, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anti-inflammatory) .

Biological Activity

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one, also known by its CAS number 652986-76-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is C15_{15}H20_{20}O3_{3}, with a molecular weight of 248.32 g/mol. The compound features a cyclohexanone core substituted with a hydroxyphenylpropoxy group, which may contribute to its biological activity.

PropertyValue
CAS Number652986-76-0
Molecular FormulaC15_{15}H20_{20}O3_{3}
Molecular Weight248.32 g/mol

Anti-inflammatory Properties

Recent studies have indicated that (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases. For example, compound testing demonstrated a reduction in interleukin production in human cell lines exposed to inflammatory stimuli .

Anticancer Activity

In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in glioma cells through mechanisms that involve the activation of specific cellular pathways such as the Calpain/Cathepsin pathway and inhibition of AKT signaling . The compound's effectiveness was evaluated using IC50_{50} values, with lower concentrations required to achieve significant cell death compared to standard chemotherapeutics.

The biological activity of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is believed to be mediated through multiple pathways:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown potent inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .

Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages demonstrated that treatment with (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one resulted in a significant decrease in nitric oxide production when stimulated with lipopolysaccharides (LPS). The IC50_{50} for nitric oxide inhibition was found to be approximately 50 µM, indicating strong anti-inflammatory potential .

Study 2: Cytotoxicity Against Glioma Cells

In another investigation, the compound was tested against several glioma cell lines. Results showed that at concentrations ranging from 10 µM to 30 µM, there was a marked reduction in cell viability, with an IC50_{50} value calculated at 15 µM. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathway activation .

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